2-Furyl 4-((2-nitrophenyl)sulfonyl)piperazinyl ketone
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Description
“2-Furyl 4-((2-nitrophenyl)sulfonyl)piperazinyl ketone” is a chemical compound with the molecular formula C15H15N3O6S . It has a molecular weight of 365.36.
Molecular Structure Analysis
The molecular structure of this compound consists of a 2-furyl group, a 4-((2-nitrophenyl)sulfonyl) group, and a piperazinyl ketone group . The exact structure can be found in the referenced link .Scientific Research Applications
Synthesis and Therapeutic Potential
- A series of compounds including 2-furyl(1-piperazinyl)methanones were synthesized for potential therapeutic applications. These compounds showed significant inhibitory activity against α-glucosidase enzyme, indicating their potential in therapeutic treatments (Abbasi et al., 2019).
Enzyme Inhibitory Activity
- Another study focused on synthesizing 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. These compounds exhibited good enzyme inhibitory activity, with one compound showing excellent inhibitory effects against acetyl- and butyrylcholinesterase, suggesting their relevance in Alzheimer's disease research (Hussain et al., 2017).
Multifunctional Amides for Alzheimer's Disease
- A study synthesized multifunctional amides with moderate enzyme inhibitory potentials and mild cytotoxicity, using 2-furyl(1-piperazinyl)methanone as a key component. This research highlights the potential of these compounds in developing new drugs for Alzheimer's disease (Hassan et al., 2018).
Antibacterial Activity
- Research on isoxazole derivatives, including compounds with a 2-furyl structure, demonstrated promising antibacterial and antifungal activities. This indicates the potential of these compounds in addressing bacterial and fungal infections (Dhaduk & Joshi, 2022).
Synthesis and Characterization for Antibacterial Agents
- The synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives was explored, demonstrating decent inhibitory effects against both Gram-negative and Gram-positive bacteria. This research underscores their potential as antibacterial agents (Abbasi et al., 2018).
Properties
IUPAC Name |
furan-2-yl-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c19-15(13-5-3-11-24-13)16-7-9-17(10-8-16)25(22,23)14-6-2-1-4-12(14)18(20)21/h1-6,11H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSMDSMCIKEEQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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